2-Ethoxyphenylglyoxal
Description
2-Ethoxyphenylglyoxal is a glyoxal derivative featuring a phenyl ring substituted with an ethoxy group (-OCH₂CH₃) at the 2-position and a glyoxal moiety (-COCHO). The addition of the ethoxy group increases molecular complexity, likely influencing solubility, reactivity, and applications in organic synthesis or pharmaceutical intermediates.
Properties
Molecular Formula |
C10H10O3 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-(2-ethoxyphenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C10H10O3/c1-2-13-10-6-4-3-5-8(10)9(12)7-11/h3-7H,2H2,1H3 |
InChI Key |
VVJWSNRUNSHOBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Inferred Properties:
- Molecular Formula : C₉H₁₀O₃
- Molecular Weight : ~166.17 g/mol (calculated)
- Topological Polar Surface Area (TPSA) : ~50 Ų (estimated due to added ethoxy oxygen)
- XlogP : ~2.20 (higher hydrophobicity than phenylglyoxal)
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-Ethoxyphenylglyoxal with phenylglyoxal and glyoxal :
Key Observations :
- Molecular Weight : this compound is heavier than phenylglyoxal due to the ethoxy group.
- Polarity : The ethoxy group increases TPSA, suggesting higher polarity compared to phenylglyoxal but lower than glyoxal’s smaller, highly polar structure.
- Lipophilicity : The ethoxy substitution raises XlogP, enhancing organic solvent solubility relative to glyoxal.
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